molecular formula C22H19N3O3 B4417868 3-methoxy-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide

3-methoxy-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide

Cat. No.: B4417868
M. Wt: 373.4 g/mol
InChI Key: FFNNPCGTLDWJEV-UHFFFAOYSA-N
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Description

3-methoxy-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide is a complex organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving an anthranilic acid derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Benzamide Moiety: The benzamide moiety can be formed by reacting the quinazoline intermediate with benzoyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxide derivatives.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

3-methoxy-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydro-2-quinazolinyl)benzamide
  • 3-ethoxy-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydro-2-quinazolinyl)benzamide
  • 3-methoxy-N-(5-oxo-6-phenyl-5,6,7,8-tetrahydro-2-quinazolinyl)benzamide

Uniqueness

3-methoxy-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxy group and the specific positioning of the phenyl and benzamide moieties contribute to its distinct properties compared to similar compounds.

Properties

IUPAC Name

3-methoxy-N-(5-oxo-7-phenyl-7,8-dihydro-6H-quinazolin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c1-28-17-9-5-8-15(10-17)21(27)25-22-23-13-18-19(24-22)11-16(12-20(18)26)14-6-3-2-4-7-14/h2-10,13,16H,11-12H2,1H3,(H,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNNPCGTLDWJEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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